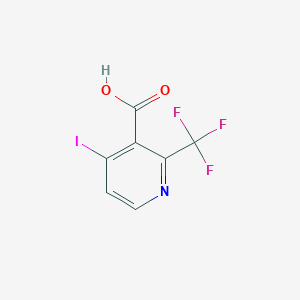

4-Iodo-2-(trifluoromethyl)nicotinic acid

Vue d'ensemble

Description

4-Iodo-2-(trifluoromethyl)nicotinic acid is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to the nicotinic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(trifluoromethyl)nicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of 2-(trifluoromethyl)nicotinic acid using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Coupling Reactions

This compound undergoes Buchwald–Hartwig amination under Pd catalysis to introduce amino groups. In a representative procedure ( ):

| Reaction Parameters | Details |

|---|---|

| Substrate | 4-Iodo-2-(trifluoromethyl)nicotinic acid |

| Coupling Partner | tert-Butyl carbamate (Boc-amide) |

| Catalyst System | Pd₂(dba)₃ (1 mol%), Xantphos (3 mol%) |

| Base | Cs₂CO₃ (2 eq) |

| Solvent | 2-Methyl-2-butanol |

| Temperature | 104–107°C (reflux) |

| Reaction Time | 2 hours |

| Outcome | Boc-protected amine intermediate, later deprotected to 4-amino derivative |

Directed Lithiation and Functionalization

The iodine atom facilitates directed metallation, enabling further substitutions:

Lithiation at C-4 Position

-

Base : Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

-

Additive : 1,3-Dimethyl-2-imidazolidinone (DMI)

-

Electrophile : I₂ (for iodination) or CO₂ (for carboxylation)

This method was critical in synthesizing the parent compound from 2-(trifluoromethyl)pyridine .

Nucleophilic Substitution Reactions

The iodine substituent is susceptible to nucleophilic displacement under mild conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| SNAr (Aromatic Substitution) | K₂CO₃/DMF, 80°C, 12 hours | 4-Alkoxy/aryloxy derivatives |

| Cu-Mediated Coupling | CuI, 1,10-phenanthroline, DMSO, 100°C | Biaryl compounds via Ullmann-type coupling |

While specific examples are not detailed in the provided sources, analogous trifluoromethyl-iodonicotinic acids exhibit this reactivity.

Carboxylic Acid Derivitization

The carboxylic acid group undergoes standard transformations:

| Reaction | Reagents | Application |

|---|---|---|

| Esterification | SOCl₂/ROH | Methyl/ethyl esters for solubility tuning |

| Amide Formation | EDC/HOBt, amines | Peptidomimetics or polymer precursors |

| Reduction | LiAlH₄ | Alcohol derivatives (rare due to stability concerns) |

These modifications are leveraged to improve bioavailability in drug discovery contexts.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing iodine and CO₂ .

-

Light Sensitivity : Prolonged UV exposure leads to homolytic cleavage of the C–I bond, forming radicals.

-

Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (25°C, 24 hours), making it suitable for aqueous-phase reactions .

The compound’s dual functionality (iodine for cross-couplings, trifluoromethyl for electronic modulation) establishes its utility in synthesizing bioactive molecules, particularly nicotinic acetylcholine receptor ligands . Researchers should prioritize Pd-catalyzed systems for aminations and SNAr reactions for cost-effective functionalization.

Applications De Recherche Scientifique

Biological Applications

4-Iodo-2-(trifluoromethyl)nicotinic acid exhibits a range of biological activities, making it a valuable candidate for research in pharmacology and medicinal chemistry.

Pharmacological Properties

- Nicotinic Acetylcholine Receptor (nAChR) Modulation: This compound has been studied for its interaction with nAChRs, which are crucial in neurotransmission and various central nervous system (CNS) disorders. Its binding affinity and selectivity for specific nAChR subtypes suggest potential therapeutic applications in treating addiction and neurodegenerative diseases .

- Antioxidant Activity: Research indicates that this compound can scavenge free radicals, providing protective effects against oxidative stress-related damage.

Case Studies

Several studies have highlighted its potential:

- Neuropharmacological Studies: Investigations into its effects on anxiety-like behaviors in animal models have shown promise as an anxiolytic agent.

- Anti-inflammatory Effects: In models of inflammation, treatment with this compound resulted in a significant reduction of inflammatory markers, suggesting its utility in managing inflammatory conditions.

Industrial Applications

Beyond its biological significance, this compound has potential industrial applications:

- Drug Development: Its unique chemical properties make it a suitable lead compound for developing new drugs targeting neurological disorders.

- Agrochemicals: The compound's reactivity and ability to modify biological pathways can be explored in the development of agricultural chemicals that enhance crop resilience or pest resistance .

Mécanisme D'action

4-Iodo-2-(trifluoromethyl)nicotinic acid is similar to other halogenated nicotinic acids, such as 4-bromonicotinic acid and 4-chloronicotinic acid. the presence of the trifluoromethyl group makes it unique in terms of its chemical properties and potential applications. The trifluoromethyl group increases the compound's stability and reactivity, making it more suitable for certain applications.

Comparaison Avec Des Composés Similaires

4-Bromonicotinic acid

4-Chloronicotinic acid

4-Iodonicotinic acid

2-(Trifluoromethyl)nicotinic acid

Activité Biologique

4-Iodo-2-(trifluoromethyl)nicotinic acid is a halogenated derivative of nicotinic acid characterized by the presence of an iodine atom and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 295.01 g/mol. The presence of the trifluoromethyl group increases lipophilicity, which can significantly influence the compound's interaction with biological membranes and receptors.

Nicotinic Acetylcholine Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant interactions with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. Studies have shown that derivatives of nicotinic acid can act as antagonists at nAChRs, particularly the α4β2 subtype, which is associated with addiction and cognitive functions .

Table 1: Comparison of Biological Activities

| Compound Name | nAChR Affinity | Biological Activity |

|---|---|---|

| This compound | High affinity for α4β2 | Potential antagonist for nicotine effects |

| 2-Iodo-4-trifluoromethyl-nicotinic acid | Moderate affinity | Antagonist properties at multiple nAChRs |

| 5-Iodo-2-(trifluoromethyl)nicotinic acid | High selectivity | Antiviral activity against HIV |

Antiviral Properties

Preliminary findings suggest that this compound may possess antiviral properties, particularly against HIV. Its structural modifications can significantly alter interaction profiles with viral enzymes, enhancing efficacy and selectivity. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including halogenation and functional group modifications to enhance biological activity. Different methodologies have been explored to optimize yields and purity levels, making this compound accessible for research purposes .

Synthesis Overview:

- Starting Material: Begin with a suitable pyridine derivative.

- Halogenation: Introduce iodine at the appropriate position.

- Trifluoromethylation: Utilize trifluoromethylating agents to incorporate the CF3 group.

- Purification: Employ chromatographic techniques to isolate the desired product.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds related to this compound:

- Nicotinic Antagonists: Research has shown that certain analogs exhibit high binding affinity for nAChRs, suggesting potential therapeutic applications in treating nicotine addiction and other CNS disorders .

- Antiviral Activity: The antiviral potential against HIV has been documented in various studies, highlighting the need for further exploration of its mechanism of action and efficacy in clinical settings.

- Computational Studies: Molecular docking simulations have provided insights into binding modes at nAChRs, indicating how structural variations influence receptor interactions .

Propriétés

IUPAC Name |

4-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOXHXRZXLYZBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677383 | |

| Record name | 4-Iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-19-2 | |

| Record name | 4-Iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.